molecular formula C8H8ClIO B8249530 4-Chloro-2-ethoxy-1-iodobenzene CAS No. 408326-53-4

4-Chloro-2-ethoxy-1-iodobenzene

Cat. No.: B8249530
CAS No.: 408326-53-4
M. Wt: 282.50 g/mol
InChI Key: XYTCDVRICKTXKM-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxy-1-iodobenzene is an organic compound with the molecular formula C8H8ClIO It is a derivative of benzene, where the benzene ring is substituted with chlorine, ethoxy, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethoxy-1-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-chloro-2-ethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include chlorination, ethoxylation, and iodination steps, each optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethoxy-1-iodobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This is the primary reaction type for this compound, where the aromatic ring undergoes substitution reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as chlorine, bromine, and nitric acid are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Depending on the electrophile, products like 4-chloro-2-ethoxy-1-bromobenzene or 4-chloro-2-ethoxy-1-nitrobenzene can be formed.

    Oxidation Products: Oxidation can lead to the formation of compounds like 4-chloro-2-ethoxybenzoic acid.

    Reduction Products: Reduction can yield compounds such as 4-chloro-2-ethoxybenzene.

Scientific Research Applications

4-Chloro-2-ethoxy-1-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethoxy-1-iodobenzene primarily involves its reactivity in electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (chlorine and iodine) and an electron-donating group (ethoxy) on the benzene ring influences the reactivity and orientation of the substitution reactions . The compound can form reactive intermediates, such as sigma complexes, which undergo further transformations to yield the final products.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-ethoxy-1-bromobenzene
  • 4-Chloro-2-ethoxy-1-fluorobenzene
  • 4-Chloro-2-ethoxy-1-nitrobenzene

Uniqueness

4-Chloro-2-ethoxy-1-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated derivatives. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions and providing different steric and electronic effects .

Properties

IUPAC Name

4-chloro-2-ethoxy-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTCDVRICKTXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702994
Record name 4-Chloro-2-ethoxy-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408326-53-4
Record name 4-Chloro-2-ethoxy-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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